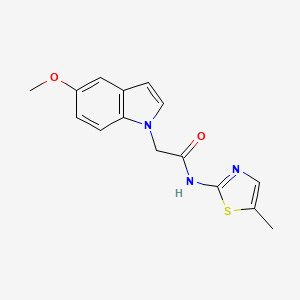

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features an indole and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 5-methoxyindole, is reacted with an appropriate acylating agent to introduce the acetamide group.

Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.

Coupling Reaction: The indole derivative and the thiazole derivative are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Scaling Up Reactions: Using larger reactors and continuous flow chemistry techniques.

Purification: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.

Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: 2-(5-hydroxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Reduction: 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)ethylamine.

Substitution: 2-(5-methoxy-1H-indol-1-yl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in metal-catalyzed reactions.

Material Science: Incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Antimicrobial Activity: Tested for its efficacy against various microbial strains.

Industry

Dye Synthesis: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)ethanamine: Similar structure but with an ethylamine group instead of an acetamide.

2-(5-hydroxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Structural Features: The combination of an indole and a thiazole ring in a single molecule is relatively unique and can impart distinct chemical and biological properties.

Functional Groups: The presence of both a methoxy group and an acetamide group allows for diverse chemical reactivity and potential biological activity.

This compound’s unique structure and functional groups make it a versatile candidate for various scientific and industrial applications.

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a hybrid molecule that combines the indole and thiazole moieties, both of which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 284.36 g/mol

- CAS Number : Not available in the provided sources.

The primary mechanism of action for this compound appears to involve its interaction with specific biological targets:

- Target Enzymes : It is known to interact with enzymes such as Prostaglandin G/H synthase 1 , which plays a crucial role in the arachidonic acid pathway, influencing inflammatory responses and pain pathways.

- Cellular Impact : The compound has been shown to induce apoptosis in various cell lines in a dose-dependent manner. It also arrests cells in the G2/M phase of the cell cycle, inhibiting tubulin polymerization similarly to colchicine .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to indole and thiazole structures. The following table summarizes findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 0.52 | Induces apoptosis, G2/M arrest | |

| MCF-7 | 0.34 | Induces apoptosis, G2/M arrest | |

| A431 | < 10 | Cytotoxic activity via apoptosis |

These findings suggest that the compound may be effective against various cancer types by inducing programmed cell death and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound's interaction with prostaglandin synthase indicates potential anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is suggested that proper storage conditions (dark, dry, at 2-8°C) are essential for maintaining its stability and efficacy.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Treatment : In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Inflammation Management : The compound's ability to inhibit prostaglandin synthesis suggests a role in managing inflammatory diseases.

- Neuroprotective Effects : Some derivatives of indole have shown promise in neuroprotection, warranting further exploration into this compound's effects on neural tissues.

Properties

Molecular Formula |

C15H15N3O2S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2-(5-methoxyindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H15N3O2S/c1-10-8-16-15(21-10)17-14(19)9-18-6-5-11-7-12(20-2)3-4-13(11)18/h3-8H,9H2,1-2H3,(H,16,17,19) |

InChI Key |

IOROPWXSDUGAGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.